Irbesartan dimer impurity

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

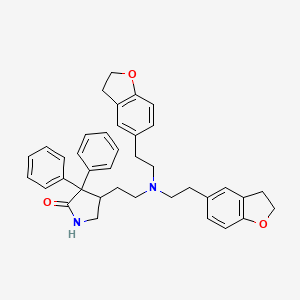

Irbesartan Dimer Impurity is a compound with the molecular formula C39H38N10O . It is also known by other names such as 3- [ [4- [2- (2 H -tetrazol-5-yl)phenyl]phenyl]methyl]-2- [1- [4- [2- (2 H -tetrazol-5-yl)phenyl]phenyl]pentan-2-yl]-1,3-diazaspiro [4.4]non-1-en-4-one . The molecular weight of this compound is 662.8 g/mol .

Synthesis Analysis

During the synthesis of the antihypertensive drug, Irbesartan, five process-related potential impurities were detected using high-performance liquid chromatography . These impurities were synthesized and characterized by NMR, Mass, and IR . The yield of impurity A was 40%, and its content was 99.8% .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups such as NH, CN, and C=O . The InChI and Canonical SMILES representations provide a detailed view of the molecular structure .

Chemical Reactions Analysis

During the synthesis of Irbesartan, different process-related impurities were encountered . For instance, the reaction of 4’-aminomethyl-biphenyl-2-carbonitrile with pentanoyl chloride resulted in the formation of pentanoic acid (2’-cyano-biphenyl-4-ylmethyl)-amide .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 662.8 g/mol, XLogP3-AA of 7, Hydrogen Bond Donor Count of 2, and Hydrogen Bond Acceptor Count of 8 .

Wissenschaftliche Forschungsanwendungen

Preparation and Characterization of Irbesartan Impurities : A method was established for preparing Irbesartan impurity A, which involved using Irbesartan as the raw material and reacting it with an alkaline substance. The impurity was separated and its structure and content were analyzed using various techniques including prep-HPLC, IR, MS, 1H-NMR, and 13C-NMR (Chen Li, 2012).

Analytical Method Development for Impurity Detection : Research has focused on developing and validating high-performance liquid chromatographic (HPLC) methods for the determination of Irbesartan and its related impurities in pharmaceutical tablets. These methods can separate related impurities along with Irbesartan and are useful for drug purity analysis (P. Prabhu & M. Muralidhar, 2014).

Stability-Indicating Methods : Stability-indicating methods using RP-HPLC have been developed for estimating degradation and process-related impurities of Irbesartan. These methods are validated for specificity, precision, accuracy, and robustness, proving useful in separating the main drug from its degradation products (Nishant Goswami, 2014).

Quantitative Determination of Genotoxic Impurities : Specific and sensitive HPLC methods have been developed for quantitatively determining genotoxic impurities in Irbesartan drug substances. These methods are crucial for ensuring drug safety and comply with international guidelines (S. Kumar, R. Srivastava, & V. Rao, 2016).

Mass Spectrometry for Impurity Analysis : Techniques like LC-MS/MS and “nMS2” are applied for the characterization of trace-level impurities in Irbesartan. These techniques aid in identifying and predicting the structure of related impurities, linking them to the synthetic process of the drug (S. Saravanan & A. Ansari, 2019).

Synthesis and Identification of Impurities : Research has been conducted on synthesizing principal impurities of Irbesartan and identifying them using NMR and other spectral techniques. This research aids in understanding the impurity profile of the drug, which is essential for large-scale production and commercialization (S. Rádl, J. Stach, J. Havlíček, M. Tkadlecová, & L. Placek, 2009).

Wirkmechanismus

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Irbesartan dimer impurity involves the reaction of Irbesartan with a suitable reagent to form the dimeric impurity.", "Starting Materials": [ "Irbesartan", "Suitable reagent" ], "Reaction": [ "Dissolve Irbesartan in a suitable solvent", "Add the suitable reagent to the solution", "Stir the mixture at a suitable temperature and for a suitable time period", "Isolate the Irbesartan dimer impurity by suitable methods such as filtration or chromatography" ] } | |

CAS-Nummer |

1346598-52-4 |

Molekularformel |

C39H38N10O |

Molekulargewicht |

662.8 g/mol |

IUPAC-Name |

3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-[1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]pentan-2-yl]-1,3-diazaspiro[4.4]non-1-en-4-one |

InChI |

InChI=1S/C39H38N10O/c1-2-9-30(24-26-14-18-28(19-15-26)31-10-3-5-12-33(31)35-41-45-46-42-35)37-40-39(22-7-8-23-39)38(50)49(37)25-27-16-20-29(21-17-27)32-11-4-6-13-34(32)36-43-47-48-44-36/h3-6,10-21,30H,2,7-9,22-25H2,1H3,(H,41,42,45,46)(H,43,44,47,48) |

InChI-Schlüssel |

WRDCNWPENKTBFX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC5(CCCC5)C(=O)N4CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

4’-[2-[1-[(2’-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4,4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.